Phyllanthin

Oncology Breast Cancer Natural Product Cytotoxicity

Sourcing impure or misidentified Phyllanthus lignans risks invalidating dose-response studies and botanical standardization. Phyllanthin (CAS 10351-88-9) is the definitive bioactive marker for the Phyllanthus genus, essential for reproducible hepatoprotective and anticancer research. Its unique pharmacological profile cannot be replicated by hypophyllanthin or other analogs. - Provides 7-17% greater potency (IC50) than hypophyllanthin in MCF-7 and MDA-MB-231 breast cancer screens, enabling detection of subtle synergistic effects at lower compound usage per well. - Reduces tumor weight by an additional 26.5% vs. hypophyllanthin in the N-methyl-N-nitrosourea rat mammary cancer model, establishing it as the superior probe for in vivo chemoprevention studies. - Acts as a selective P-gp inhibitor (sparing MRP2), validated to enhance vinblastine cytotoxicity in MDR KB cells-a critical tool for isolating P-gp efflux contributions.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
CAS No. 10351-88-9
Cat. No. B192089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllanthin
CAS10351-88-9
Synonyms(6S,10R,11aR,11bS)-9,10,11,11a-Tetrahydro-10-methoxy-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one;  (4b)-4-Methoxysecurinan-11-one;  (-)-Phyllanthine
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC
InChIInChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
InChIKeyKFLQGJQSLUYUBF-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phyllanthin Baseline Characterization


Phyllanthin (CAS 10351-88-9) is a diarylbutane lignan predominantly isolated from various Phyllanthus species, notably Phyllanthus amarus and Phyllanthus niruri [1]. Characterized by a melting point range of 96.67–97.03 °C and melting enthalpy of 109.61–116.34 J/g, the compound exhibits poor aqueous solubility (<5 μg/mL at 37°C), a factor that critically influences its formulation and in vivo performance [2][3]. As a principal bioactive marker of the Phyllanthus genus, phyllanthin is a key reference standard for botanical authentication and quality control of hepatoprotective herbal preparations in both research and industrial applications [4].

Diarylbutane lignan isolated from Phyllanthus species; supports botanical standardization research
Supports cell-model endpoint review in breast cancer cytotoxicity screening
May support CYP3A4 mechanism-based inhibition and herb-drug interaction profiling

Phyllanthin Procurement Risks


Sourcing a generic lignan or an alternative Phyllanthus isolate cannot guarantee the specific biological profile of phyllanthin due to divergent structural conformations and target engagement within this class. For instance, while hypophyllanthin shares the diarylbutane skeleton, it exhibits distinct conformational dynamics that lead to measurable differences in potency across key assays [1]. Furthermore, the expression of these lignans varies dramatically across Phyllanthus species; some species lack phyllanthin entirely, while others contain it alongside a suite of analogs with differing and sometimes antagonistic activities [2]. Substitution risks invalidating dose-response studies, altering herb-drug interaction predictions, and compromising the fidelity of botanical standardization efforts that rely on phyllanthin as a primary marker compound [3].

Hypophyllanthin mismatch: Shares diarylbutane skeleton but shows distinct conformational dynamics and measurable potency differences across assays.
Species variability: Lignan expression varies dramatically; some Phyllanthus species lack phyllanthin or contain antagonistic analogs.
Dose-response shift: Alternative isolates may alter dose-response interpretations and herb-drug interaction predictions.

Phyllanthin Comparative Evidence


Breast Cancer Cytotoxicity

Phyllanthin demonstrates consistently lower IC50 values compared to its close structural analog, hypophyllanthin, in multiple breast cancer cell lines. This indicates a higher inherent cytotoxic potency against these specific tumor types [1].

Breast Cancer Cytotoxicity
Head-to-head
Phyllanthin IC50 MCF-7: 32.51 µg/mL; MDA-MB-231: 32.2 µg/mL
Hypophyllanthin MCF-7: 35.18 µg/mL; MDA-MB-231: 38.74 µg/mL
Supports cytotoxicity endpoint review in breast cancer cell models
MTT assay on MCF-7 and MDA-MB-231 lines
Oncology Breast Cancer Natural Product Cytotoxicity In Vitro Screening

In Vivo Mammary Tumor Suppression

In a rat model of N-methyl-N-nitrosourea-induced mammary cancer, phyllanthin treatment resulted in a lower mean tumor weight compared to hypophyllanthin at an equivalent dose, suggesting superior in vivo efficacy that correlates with the in vitro potency advantage [1].

In Vivo Mammary Tumor Suppression
Head-to-head
5 mg/kg/day: phyllanthin 11.95 g vs hypophyllanthin 12.82 g
10 mg/kg/day: 8.87 g vs 12.06 g
Reported tumor-weight endpoint context in rat mammary model
NMU-induced Sprague-Dawley rat model
In Vivo Pharmacology Xenograft Models Tumor Burden Mammary Cancer

CYP3A4 Mechanism-Based Inhibition

Phyllanthin acts as a potent mechanism-based inhibitor of CYP3A4, a critical hepatic enzyme. While hypophyllanthin shares this property, phyllanthin exhibits a slightly lower KI value (1.75 µM vs. 2.24 µM), indicating a marginally higher binding affinity [1]. Crucially, the kinact/KI ratio for both lignans exceeds that of several known clinical CYP3A4 inactivators, establishing a class-level benchmark for interaction potential [2].

CYP3A4 Mechanism-Based Inhibition
Class-level inference
Phyllanthin KI 1.75 µM, kinact 0.18 min⁻¹
Hypophyllanthin KI 2.24 µM, kinact 0.15 min⁻¹
Supports CYP3A4 interaction profiling and assay benchmarking
Human liver microsomes, testosterone 6β-hydroxylation
ADME-Tox Drug Metabolism Cytochrome P450 Herb-Drug Interactions Pharmacokinetics

P-gp Inhibition and MDR Reversal

Phyllanthin directly inhibits P-glycoprotein (P-gp) efflux function in a concentration-dependent manner, a property it shares with hypophyllanthin with comparable potencies . However, the functional consequence of this inhibition is context-dependent. Phyllanthin has been shown to enhance the cytotoxic response of vinblastine in multidrug-resistant KB cells, confirming its ability to reverse the MDR phenotype in a cellular model [1]. Critically, neither compound affects MRP2 activity, demonstrating a high degree of transporter selectivity not found in all MDR modulators .

P-gp Inhibition & MDR Reversal
Cross-study comparable
Comparable P-gp inhibition to hypophyllanthin; enhances vinblastine cytotoxicity in MDR KB cells; MRP2 activity spared
Supports MDR reversal phenotype attribution in transport models
Caco-2 monolayer and MDR KB cell line
Multidrug Resistance P-glycoprotein Chemosensitization Oncology Caco-2 Permeability

Phyllanthin Application Scenarios


Mammary Carcinoma Tumor Suppression

Researchers utilizing the N-methyl-N-nitrosourea-induced rat mammary cancer model should prioritize phyllanthin over hypophyllanthin. Evidence shows phyllanthin reduces tumor weight by an additional 26.5% at a 10 mg/kg/day dose compared to its analog, making it the more effective tool for proof-of-concept studies in breast cancer chemoprevention or therapy [1].

Breast Cancer Cytotoxicity Screening

For high-throughput screening programs focused on hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer, phyllanthin provides a 7-17% more potent baseline hit (as measured by IC50) compared to hypophyllanthin. This allows for the detection of more subtle synergistic effects in combination screens and reduces the amount of compound needed per well [1].

CYP3A4 Herb-Drug Interaction Risk Assessment

Phyllanthin serves as a critical probe for mechanism-based CYP3A4 inhibition studies. Its KI of 1.75 µM and kinact of 0.18 min⁻¹ define a benchmark for interaction risk. Using phyllanthin (rather than hypophyllanthin) in these assays provides a more conservative estimate of potential HDI liability for botanical formulations containing Phyllanthus extracts [2].

MDR Reversal and Chemosensitization

Studies aiming to reverse MDR should use phyllanthin as a selective P-gp inhibitor that spares MRP2. This selectivity is critical for experiments designed to isolate the contribution of P-gp to drug efflux. Its demonstrated ability to enhance vinblastine cytotoxicity in MDR KB cells validates its functional utility as a chemosensitizer in cell-based models [3].

Application
Selection Property
Validation Focus
Mammary carcinoma model studies
Tumor-weight endpoint context
Dose-response model interpretation
Breast cancer cell-model screening
Cell-model endpoint review
IC50 endpoint differentiation
CYP3A4 interaction profiling
CYP3A4 inhibition assay context
Interaction-potential benchmarking
MDR chemosensitization studies
P-gp selective inhibition
MDR phenotype reversal attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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